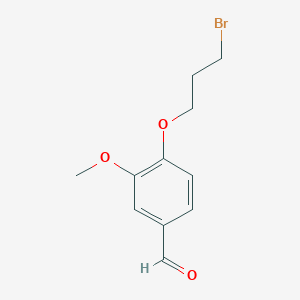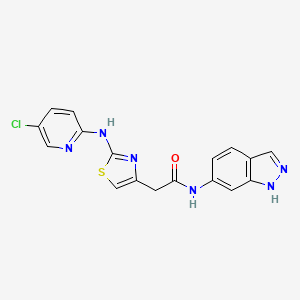
4-(3-Bromopropoxy)-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Bromopropoxy)-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group and a bromopropoxy group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 351.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 171.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
One notable application of a derivative of 4-(3-Bromopropoxy)-3-methoxybenzaldehyde is in the synthesis of chalcone derivatives from halogenated vanillin and their subsequent evaluation as antioxidants. The research conducted by Rijal, Haryadi, and Anwar (2022) involved synthesizing derivatives including 3-bromo-4-hydroxy-5-methoxybenzaldehyde and testing their antioxidant activities. These compounds showed promising results, indicating their potential use in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Spectroscopic and Quantum Chemical Investigations
Another research area involves the spectroscopic and quantum chemical investigation of similar compounds. Abbas, Gökce, and Bahçelī (2016) conducted a study on 4-hexyloxy-3-methoxybenzaldehyde, a related compound, using density functional theory and various spectroscopic methods. Their research provides insights into the molecular structure and properties of such compounds, which is crucial for their application in various fields of science (Abbas, Gökce, & Bahçelī, 2016).
Anti-asthmatic Activity
In the field of pharmacology, compounds derived from vanillin, such as 4-hydroxy-3-methoxybenzaldehyde, have been studied for their potential anti-asthmatic activity. Jang, Lee, and Kim (2010) investigated the effects of phenolic compounds from Gastrodia elata on asthmatic responses, demonstrating significant inhibitory effects on airway resistance and inflammatory markers in animal models. This indicates a potential application of these compounds in the development of anti-asthmatic drugs (Jang, Lee, & Kim, 2010).
Electrochemical Applications
The electrochemical field also finds applications for such compounds. Sherbo et al. (2018) reported on the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, showcasing an efficient method of driving organic reactions using electricity, which could be applicable to compounds similar to this compound (Sherbo et al., 2018).
Fungal Metabolism Studies
In the study of fungal metabolism, compounds like this compound can be significant. Beck et al. (2000) utilized membrane inlet mass spectrometry to study the bioconversion products of the fungus Bjerkandera adusta, revealing the production of halogenated methoxybenzaldehyde metabolites. This research aids in understanding fungal metabolism and its potential applications in biotechnology (Beck, Lauritsen, Patrick, & Cooks, 2000).
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “4-(3-Bromopropoxy)-3-methoxybenzaldehyde”. Given its structural similarity to other compounds with known biological activity, it may have potential as a starting point for the development of new pharmaceuticals or agrochemicals .
Eigenschaften
IUPAC Name |
4-(3-bromopropoxy)-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJCXWTOVSHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)
![2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2573111.png)
![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)
![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)
![(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B2573116.png)

![(1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2573122.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2573123.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)
